
Acivicin (hydrochloride)
Descripción general
Descripción
Acivicin (hydrochloride) is a useful research compound. Its molecular formula is C5H8Cl2N2O3 and its molecular weight is 215.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acivicin (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acivicin (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Nucleotide Biosynthesis : Acivicin inhibits nucleotide biosynthesis in leukemia cells, leading to the depletion of CTP and GTP and the accumulation of uridine nucleotides. This affects both pyrimidine and purine pathways (Kemp, Lyons, & Christopherson, 1986).
Targeting Glutamine-Dependent Enzymes : It selectively inactivates glutamine-dependent carbamoyl-phosphate synthetase II in hepatoma and liver cells, affecting tumor growth and promoting cell death (Aoki, Sebolt, & Weber, 1982).
Inhibition of CTP Synthetase and GMP : Acivicin is known to inhibit hepatoma cell growth by targeting CTP synthetase and GMP, suggesting its major mechanism of action in these cells (Lui, Kizaki, & Weber, 1982).
Potential in Combination Therapy : It shows potential for combination therapy with agents that enhance its activity, reduce resistance, or reduce toxicity, offering new possibilities for cancer treatments (Earhart, 1987).
Antitumor Activity : Acivicin has demonstrated antitumor activity in mouse models and possesses acceptable preclinical toxicology patterns, making it a candidate for phase I clinical studies in cancer treatment (Poster, Bruno, Penta, Neil, & Mcgovren, 1981).
Inhibition of Cellular Growth : It effectively inhibits cellular growth by depleting deoxycytidine triphosphate pools, potentially enhancing the effects of antimetabolites targeting this pathway (Loh & Kufe, 1981).
Inactivation of Glutamine Amidotransferases : Acivicin inactivates triad glutamine amidotransferases by binding in the glutamine reactive site. Its inactivation rates are accelerated in the presence of nucleotide substrates or products (Chittur, Klem, Shafer, & Davisson, 2001).
Potential Against Visceral Leishmaniasis : It has shown potential as a chemotherapeutic agent against visceral leishmaniasis, with lower effective doses and irreversible enzyme inactivation (Mukherjee, Roy, & Bhaduri, 1990).
Development of Prodrugs : A new acivicin prodrug designed for tumor-targeted delivery shows reduced inhibitory activity and cytotoxicity compared to the parent drug, indicating potential for improved therapeutic applications (Antczak, Bauvois, Monneret, & Florent, 2001).
Treatment of Various Cancers : Acivicin continues to be explored for treating various cancers. However, its optimal regimen and potential toxic effects require further research for clinical utility in human malignancies (Earhart & Neil, 1985).
Propiedades
IUPAC Name |
(2S)-2-amino-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O3.ClH/c6-3-1-2(11-8-3)4(7)5(9)10;/h2,4H,1,7H2,(H,9,10);1H/t2-,4-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBPTDHBIYEQHX-QYEIVYHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Cl)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](ON=C1Cl)[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acivicin (hydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



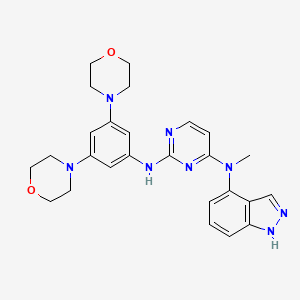
![2-((4-(2,7-Diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)-N-ethyl-5-fluoro-N-isopropylbenzamide](/img/structure/B8134283.png)
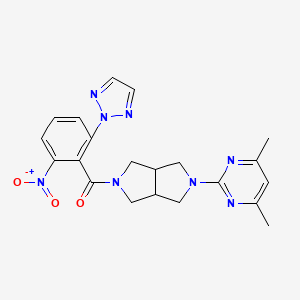
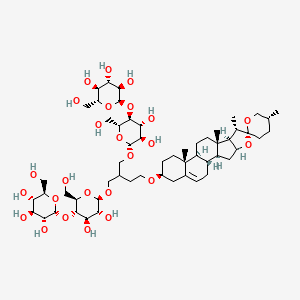
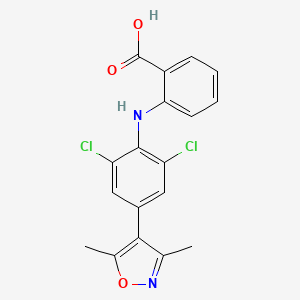
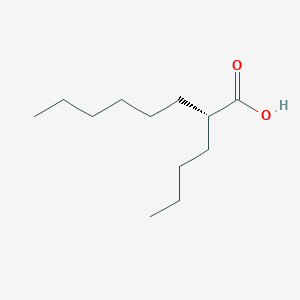

![4-[(E)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol](/img/structure/B8134312.png)

![tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate](/img/structure/B8134322.png)

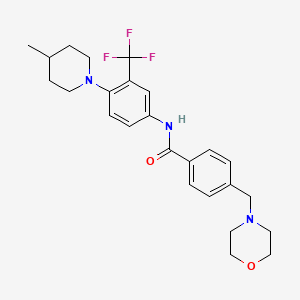
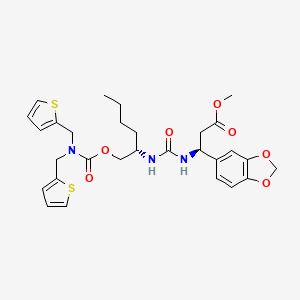
![4-[[Cyclopropylmethyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid](/img/structure/B8134370.png)